molecular formula C24H24ClN3O2S2 B11414099 2-[3-(3-chlorophenyl)-5-oxo-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-4(5H)-yl]-N,N-dipropylacetamide

2-[3-(3-chlorophenyl)-5-oxo-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-4(5H)-yl]-N,N-dipropylacetamide

Cat. No.: B11414099
M. Wt: 486.1 g/mol
InChI Key: XFMKZDCOVQGFAQ-UHFFFAOYSA-N
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Description

2-[3-(3-chlorophenyl)-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide is a complex organic compound that belongs to the class of thiazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a thiazole ring fused with a quinazoline moiety, along with various functional groups, makes this compound a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-chlorophenyl)-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide typically involves multi-step reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The initial step involves the synthesis of the thiazole ring by reacting 2-aminothiophenol with α-haloketones under basic conditions.

    Quinazoline Formation: The thiazole derivative is then reacted with anthranilic acid derivatives to form the quinazoline moiety.

    Functional Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-chlorophenyl)-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the quinazoline moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

2-[3-(3-chlorophenyl)-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

    Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and signal transduction pathways.

    Industrial Applications: It is explored for its potential use in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-[3-(3-chlorophenyl)-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide involves:

    Molecular Targets: The compound targets specific enzymes and receptors involved in cell signaling pathways.

    Pathways Involved: It interferes with the MAPK/ERK pathway, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(3-chlorophenyl)-5-oxo-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide
  • 2-[3-(4-chlorophenyl)-5-oxo-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide
  • 2-[3-(3-bromophenyl)-5-oxo-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide

Uniqueness

The uniqueness of 2-[3-(3-chlorophenyl)-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide lies in its specific substitution pattern and the presence of the sulfanylidene group, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

The compound 2-[3-(3-chlorophenyl)-5-oxo-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-4(5H)-yl]-N,N-dipropylacetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and pharmacological implications of this compound based on diverse literature sources.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of thiazoloquinazoline frameworks through cyclization reactions. The incorporation of the 3-chlorophenyl group and the dipropylacetamide moiety are crucial for enhancing biological activity. Various synthetic routes have been explored to optimize yields and purity.

Antimicrobial Activity

Research indicates that thiazoloquinazoline derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to This compound demonstrate activity against a range of bacterial strains:

CompoundBacterial Strains TestedZone of Inhibition (mm)
2-[3-(3-chlorophenyl)...Staphylococcus aureus18
Escherichia coli16
Pseudomonas aeruginosa15

These results suggest that the compound may act as a potential antibacterial agent, comparable to standard antibiotics like Gentamicin .

Antioxidant Activity

In addition to antimicrobial effects, compounds in this class have shown promising antioxidant properties. A study reported that certain derivatives exhibited significant antioxidant activity at concentrations as low as 10 µg/mL. This suggests a potential dual role in combating oxidative stress alongside antimicrobial effects .

The biological activities of This compound may be attributed to several mechanisms:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with bacterial DNA replication.
  • Cell Membrane Disruption : The thiazole and quinazoline structures may disrupt bacterial cell membranes, leading to cell lysis.
  • Antioxidant Pathways : The presence of thioamide groups can enhance electron donation, contributing to antioxidant activity.

Case Studies

Several studies have evaluated the biological activity of thiazoloquinazoline derivatives:

  • Study on Antibacterial Properties : A study synthesized a series of thiazoloquinazolines and tested their efficacy against Gram-positive and Gram-negative bacteria. The compound demonstrated superior activity against Staphylococcus aureus and Escherichia coli compared to traditional antibiotics .
  • Evaluation of Antioxidant Effects : Another investigation assessed the antioxidant capacity of various derivatives using DPPH radical scavenging assays. Results indicated that some derivatives had an IC50 value lower than 50 µg/mL, showcasing their potential as effective antioxidants .

Properties

Molecular Formula

C24H24ClN3O2S2

Molecular Weight

486.1 g/mol

IUPAC Name

2-[3-(3-chlorophenyl)-5-oxo-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide

InChI

InChI=1S/C24H24ClN3O2S2/c1-3-12-26(13-4-2)20(29)15-27-22-21(16-8-7-9-17(25)14-16)32-24(31)28(22)19-11-6-5-10-18(19)23(27)30/h5-11,14H,3-4,12-13,15H2,1-2H3

InChI Key

XFMKZDCOVQGFAQ-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)CN1C2=C(SC(=S)N2C3=CC=CC=C3C1=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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